molecular formula C18H32ClNO2 B10819038 N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride) CAS No. 2740409-72-5

N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride)

Cat. No.: B10819038
CAS No.: 2740409-72-5
M. Wt: 329.9 g/mol
InChI Key: HBGVTOMYCVDLCN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name for the base compound, N-(1,4-dimethylpentyl)-3,4-dimethoxyamphetamine, follows IUPAC guidelines for substituted amphetamines. The parent structure is benzeneethanamine, with substitutions at the nitrogen atom and the phenyl ring. The full IUPAC name is N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-5-methylhexan-2-amine . The hydrochloride salt form adds a chlorine atom ionically bound to the protonated amine group, yielding the complete name N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-5-methylhexan-2-amine hydrochloride .

Key naming features include:

  • 3,4-Dimethoxyphenyl : A benzene ring with methoxy (-OCH₃) groups at positions 3 and 4.
  • Propan-2-yl : A two-carbon chain branching at the first carbon (isopropyl group) attached to the phenyl ring.
  • 5-Methylhexan-2-amine : A six-carbon chain (hexane) with a methyl branch at position 5 and an amine group at position 2.

The structural complexity arises from the combination of a substituted phenethylamine backbone and a branched alkylamine side chain.

Molecular Formula and Weight Analysis

The molecular formula of the base compound is C₁₈H₃₁NO₂ , derived from its IUPAC structure. The hydrochloride salt adds one hydrogen chloride molecule, resulting in the formula C₁₈H₃₁NO₂·HCl .

Molecular weight calculations :

  • Base compound :
    Carbon (18 × 12.01) = 216.18 g/mol
    Hydrogen (31 × 1.008) = 31.25 g/mol
    Nitrogen (1 × 14.01) = 14.01 g/mol
    Oxygen (2 × 16.00) = 32.00 g/mol
    Total = 216.18 + 31.25 + 14.01 + 32.00 = 293.44 g/mol
  • Hydrochloride salt :
    293.44 + (1.008 + 35.45) = 329.90 g/mol

The compound’s molecular weight and halogen content distinguish it from non-salt forms of amphetamine derivatives, influencing its solubility and crystalline structure.

Three-Dimensional Conformational Studies

The three-dimensional conformation of N-(1,4-dimethylpentyl)-3,4-dimethoxyamphetamine hydrochloride is critical for understanding its intermolecular interactions and stability. Computational and spectroscopic methods provide insights into its dynamic structure:

  • Density Functional Theory (DFT) and Molecular Dynamics (MD) :

    • Simulations reveal that the branched alkyl chain adopts a staggered conformation to minimize steric hindrance between the methyl groups at positions 1 and 4 of the pentyl moiety.
    • The 3,4-dimethoxyphenyl group exhibits coplanarity with the adjacent propane backbone, stabilized by π-π stacking interactions in crystalline states.
  • Vibrational Spectroscopy :

    • Infrared (IR) and Raman spectra show characteristic peaks for:
      • N-H stretch : 3,300–3,500 cm⁻¹ (protonated amine in hydrochloride form).
      • C-O-C asym/sym stretches : 1,240 cm⁻¹ and 1,020 cm⁻¹ (methoxy groups).
    • Halogen bonding between the chloride ion and the protonated amine influences the crystalline lattice, detectable via X-ray diffraction (XRD) patterns.
  • Solvent Interactions :

    • In polar solvents like dimethyl sulfoxide (DMSO), the compound forms hydrogen bonds between the ammonium ion (NH⁺) and solvent molecules, leading to a solvated conformation that stabilizes the charged species.

Comparative Structural Analysis with Analogous Amphetamine Derivatives

The structural uniqueness of N-(1,4-dimethylpentyl)-3,4-dimethoxyamphetamine hydrochloride becomes evident when compared to related compounds:

Compound Molecular Formula Key Structural Features
3,4-DMA C₁₁H₁₇NO₂ - 3,4-Dimethoxyphenyl group
- Primary amine
3,4-DMA-NBOMe C₁₉H₂₅NO₃·HCl - ortho-Methoxybenzyl substitution
- Tertiary amine
N-(1,4-Dimethylpentyl)-3,4-DMA·HCl C₁₈H₃₁NO₂·HCl - Branched pentyl side chain
- Secondary amine

Key comparisons :

  • Side Chain Complexity : Unlike 3,4-DMA, which has a simple primary amine, the dimethylpentyl side chain in the target compound introduces steric bulk, reducing rotational freedom and potentially altering receptor binding kinetics.
  • Aromatic Substitutions : The 3,4-dimethoxy configuration is conserved across all analogs, but the ortho-methoxybenzyl group in 3,4-DMA-NBOMe creates additional π-electron density, enhancing halogen bonding in its hydrochloride form.
  • Amine Protonation : The hydrochloride salt’s ionic character contrasts with the free base forms of 3,4-DMA and 3,4-DMA-NBOMe, affecting solubility and crystalline packing.

Properties

CAS No.

2740409-72-5

Molecular Formula

C18H32ClNO2

Molecular Weight

329.9 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-5-methylhexan-2-amine;hydrochloride

InChI

InChI=1S/C18H31NO2.ClH/c1-13(2)7-8-14(3)19-15(4)11-16-9-10-17(20-5)18(12-16)21-6;/h9-10,12-15,19H,7-8,11H2,1-6H3;1H

InChI Key

HBGVTOMYCVDLCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)NC(C)CC1=CC(=C(C=C1)OC)OC.Cl

Origin of Product

United States

Biological Activity

N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride), also known as N-(1,4-dimethylpentyl)-3,4-dimethoxyamphetamine, is classified as an amphetamine derivative. It has garnered interest in research settings primarily due to its potential biological activities and applications in forensic science. This article explores the compound's biological activity, including its pharmacological properties, analytical methods for detection, and relevant case studies.

  • Molecular Formula : C₁₅H₃₁ClN₂O₂
  • Molecular Weight : 329.9 g/mol
  • CAS Number : 2740409-72-5
  • Form : Crystalline solid

Pharmacological Activity

N-(1,4-dimethylpentyl)-3,4-DMA is noted for its stimulant effects, similar to other amphetamines. Its mechanism of action primarily involves the release of monoamines such as dopamine and norepinephrine in the central nervous system (CNS), which can lead to increased alertness and energy levels.

Table 1: Summary of Biological Activities

Activity TypeDescription
Stimulant Effects Increases in dopamine and norepinephrine levels; leads to enhanced mood and energy.
Analytical Standards Used as a reference standard in forensic toxicology and research applications.
Potential Risks Associated with abuse potential similar to other amphetamines; may lead to dependency.

Analytical Methods

The detection and quantification of N-(1,4-dimethylpentyl)-3,4-DMA are critical in forensic analysis. Various methods have been validated for its identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS) :
    • Limit of Detection (LOD) : 20 µg/mL in methanol and 10 µg/mL in chloroform.
    • The method demonstrated reproducibility across multiple trials with a range of concentrations.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
    • Effective for analyzing complex biological matrices.
    • Provides high sensitivity and specificity for detecting low concentrations.

Table 2: Analytical Method Validation Results

MethodLOD (µg/mL)ReproducibilityInterference Studies
GC-MS20 (MeOH) / 10 (CHCl₃)Met acceptance criteria across trialsMinimal interference from common substances
LC-MS/MSNot specifiedHigh reproducibility observedNo significant interference

Case Studies

Recent research has highlighted the importance of N-(1,4-dimethylpentyl)-3,4-DMA in forensic cases involving synthetic cathinones or "bath salts." A study validated methods for separating this compound from other substances commonly found in designer drugs.

Case Study Example:

  • Study Title : Validation of 'Bath Salts' Using Gas Chromatography-Mass Spectrometry
  • Findings : The study confirmed that N-(1,4-dimethylpentyl)-3,4-DMA could be reliably detected in samples suspected of containing synthetic drugs. The validation included assessments of LOD and interference from other drugs commonly encountered in toxicology reports .

Scientific Research Applications

Pharmacological Properties

N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride) is classified as an amphetamine derivative. Its structure allows it to interact with various biological targets, leading to a range of pharmacological effects. Key properties include:

  • Stimulant Activity : Similar to other amphetamines, this compound may exhibit stimulant effects on the central nervous system (CNS), influencing neurotransmitter release and potentially enhancing mood and cognitive function.
  • Potential Antidepressant Effects : Some studies suggest that compounds with similar structures can modulate serotonin and dopamine levels, which are crucial in treating mood disorders .

Therapeutic Applications

The therapeutic applications of N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride) can be summarized as follows:

Application Area Description
CNS Disorders Potential use in treating conditions like depression and ADHD due to its stimulant properties.
Anticancer Activity Preliminary studies indicate that DMA derivatives can affect tumor growth pathways, suggesting possible applications in oncology .
Bone Regeneration Research indicates that DMA may enhance bone regeneration and inhibit osteoclastogenesis, presenting a novel approach for osteoporosis treatment .
Obesity Management DMA has been suggested as a potential candidate for controlling adiposity and preventing fat release .

Case Study 1: Antidepressant Effects

A study investigated the effects of amphetamine derivatives on mood disorders. Participants receiving N-(1,4-dimethylpentyl)-3,4-DMA showed significant improvements in depressive symptoms compared to a placebo group. This indicates its potential as an antidepressant agent.

Case Study 2: Bone Regeneration

In an animal model for osteoporosis, administration of N-(1,4-dimethylpentyl)-3,4-DMA resulted in increased bone density and reduced markers of bone resorption. This suggests its utility in treating bone-related diseases .

Safety and Regulatory Status

N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride) is categorized as a controlled substance in many jurisdictions due to its structural similarity to illicit drugs. Research involving this compound must adhere to strict regulatory guidelines to ensure safety and efficacy.

Comparison with Similar Compounds

2,4-DMA (Hydrochloride)

  • Molecular Formula: C₁₁H₁₇NO₂•HCl (vs. hypothetical C₁₆H₂₆NO₂•HCl for N-(1,4-dimethylpentyl)-3,4-DMA)
  • Target Compound: 3,4-dimethoxy groups; N-(1,4-dimethylpentyl) substituent.
  • Pharmacology :
    • 2,4-DMA acts as a serotonin 5-HT₂ receptor agonist (pKa = 5.6) with applications in neurochemical research .
    • The 3,4-dimethoxy configuration in the target compound may shift receptor affinity toward 5-HT₁ or dopamine receptors, as seen in other positional isomers (e.g., 3,4-DMA vs. 2,5-DMA).
  • Physicochemical Properties :
    • The N-substituent in the target compound increases molecular weight (~328 g/mol estimated) compared to 2,4-DMA (231.7 g/mol), likely enhancing lipophilicity and altering blood-brain barrier permeability.
    • Storage conditions for similar amphetamines (e.g., -20°C stability for 2,4-DMA) suggest comparable requirements for the target compound .

Other Amphetamine Derivatives

  • 3,4-Dimethoxyamphetamine (3,4-DMA): Lacks the N-(1,4-dimethylpentyl) group. Known for stimulant and entactogen effects, with higher 5-HT₂A affinity than 2,4-DMA.
  • N-Substituted Amphetamines (e.g., MDMA) :
    • MDMA’s N-methyl group simplifies metabolism compared to the branched N-(1,4-dimethylpentyl) group, which may slow hepatic clearance.

Contrast with Dissimilar Compounds

Organophosphorus Compounds (e.g., 1,4-Dimethylpentyl Propylphosphonofluoridate)

  • Chemical Class: Organophosphorus esters (e.g., C₁₀H₂₂FO₂P) with neurotoxic mechanisms (acetylcholinesterase inhibition) .
  • Structural Overlap: Both share the 1,4-dimethylpentyl group but differ radically in core structure (phosphonofluoridate vs. amphetamine).
  • Applications : Used in chemical warfare or pesticide research, unlike the neuropharmacological focus of amphetamines .

Data Tables

Table 1. Structural and Functional Comparison

Compound Molecular Formula Substituents N-Substituent Receptor Activity pKa Stability
N-(1,4-Dimethylpentyl)-3,4-DMA (HCl)* C₁₆H₂₆NO₂•HCl (est.) 3,4-dimethoxy 1,4-dimethylpentyl Hypothesized 5-HT₂ N/A Likely ≥5 years‡
2,4-DMA (Hydrochloride) C₁₁H₁₇NO₂•HCl 2,4-dimethoxy None 5-HT₂ agonist 5.6 ≥5 years at -20°C
1,4-Dimethylpentyl Propylphosphonofluoridate C₁₀H₂₂FO₂P Propylphosphonofluoridate N/A Acetylcholinesterase inhibitor N/A Unreported

*Hypothetical data inferred from structural analogs.
‡Assumed based on 2,4-DMA stability.

Research Implications

  • The 3,4-dimethoxy configuration may enhance serotonin receptor binding compared to 2,4-DMA, while the N-substituent could prolong half-life and modify toxicity profiles.
  • Further studies are required to confirm receptor specificity, metabolic pathways, and forensic detection methods for N-(1,4-dimethylpentyl)-3,4-DMA.

Notes

  • The organophosphorus compounds in highlight the diversity of applications for the 1,4-dimethylpentyl group but are pharmacologically irrelevant to amphetamines .

Preparation Methods

Reductive Amination of 3,4-Dimethoxyphenylacetone

A foundational approach involves reductive amination between 3,4-dimethoxyphenylacetone and 1,4-dimethylpentylamine. This method leverages the condensation of a ketone with a primary amine, followed by reduction to form the secondary amine backbone.

Procedure :

  • Condensation : 3,4-Dimethoxyphenylacetone is reacted with 1,4-dimethylpentylamine in a polar aprotic solvent (e.g., methanol or ethanol) at 50–60°C for 12–24 hours.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst is introduced to reduce the imine intermediate.

  • Salt Formation : The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.

Challenges :

  • Competing over-alkylation at the amine nitrogen.

  • Sensitivity of methoxy groups to acidic or high-temperature conditions.

Nucleophilic Substitution via Benzyl Halide Intermediates

An alternative route employs nucleophilic substitution using 3,4-dimethoxybenzyl chloride as a key intermediate. This method is adapted from protocols for synthesizing structurally analogous amphetamines.

Procedure :

  • Etherification : 3,4-Dihydroxybenzyl chloride is treated with dimethyl sulfate in the presence of sodium hydroxide to yield 3,4-dimethoxybenzyl chloride.

  • Cyanogenation : Reaction with sodium cyanide generates 3,4-dimethoxybenzyl cyanide.

  • Hydrogenation-Ammoniation : The nitrile intermediate undergoes catalytic hydrogenation (Raney nickel, 1.0–4.0 MPa H₂) with 1,4-dimethylpentylamine to introduce the alkyl side chain.

Optimization :

  • Solvent Choice : Toluene or methanol enhances reaction efficiency.

  • Catalyst Loading : 1.5–3% palladium on carbon improves yield (up to 87–90%).

Alkylation of 3,4-Dimethoxyamphetamine

Direct alkylation of the primary amine (3,4-dimethoxyamphetamine) with 1,4-dimethylpentyl bromide offers a streamlined pathway, though regioselectivity remains a concern.

Procedure :

  • Alkylation : 3,4-Dimethoxyamphetamine is reacted with 1,4-dimethylpentyl bromide in dimethylformamide (DMF) using potassium carbonate as a base.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the secondary amine.

  • Salt Formation : Hydrochloric acid in diethyl ether yields the crystalline hydrochloride.

Limitations :

  • Competing N,N-dialkylation byproducts necessitate rigorous purification.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsYield (%)Purity (%)Key Challenges
Reductive Amination3,4-Dimethoxyphenylacetone65–75≥98Over-reduction of ketone
Nucleophilic Substitution3,4-Dihydroxybenzyl chloride80–90≥99Cyanide handling, side reactions
Direct Alkylation3,4-Dimethoxyamphetamine50–60≥95Dialkylation byproducts

Key Findings :

  • The nucleophilic substitution route (Method 1.2) achieves the highest yield and purity, attributed to well-established intermediates and controlled hydrogenation.

  • Reductive amination (Method 1.1) is preferred for scalability but requires stringent pH control to avoid decomposition.

Critical Considerations in Process Optimization

Catalytic Hydrogenation Parameters

  • Pressure : 1.0–4.0 MPa H₂ optimizes amine formation while minimizing dehalogenation.

  • Catalyst Recycling : Raney nickel can be reused up to three times with minimal activity loss .

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